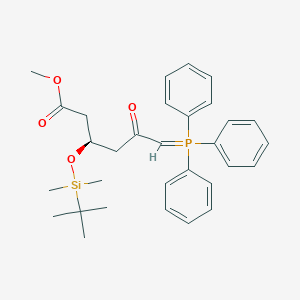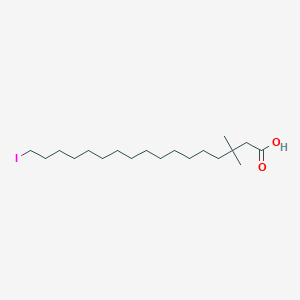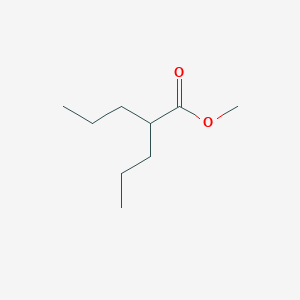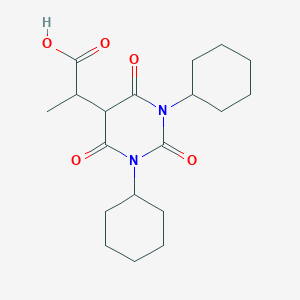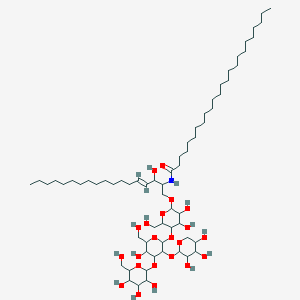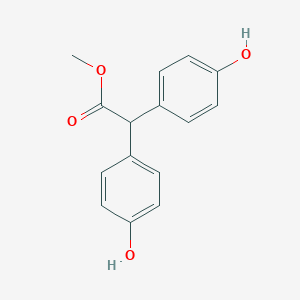
甲基双(4-羟基苯基)乙酸酯
描述
“Methyl bis(4-hydroxyphenyl)acetate” is a chemical compound with the molecular formula C15H14O4 . It is a methyl ester resulting from the formal condensation of the carboxy group of 4-hydroxyphenylacetic acid with methanol .
Molecular Structure Analysis
The molecular structure of “Methyl bis(4-hydroxyphenyl)acetate” is characterized by its molecular formula C15H14O4. It has an average mass of 258.269 Da and a monoisotopic mass of 258.089203 Da .Physical And Chemical Properties Analysis
“Methyl bis(4-hydroxyphenyl)acetate” has a molecular formula of C15H14O4, an average mass of 258.269 Da, and a monoisotopic mass of 258.089203 Da .科学研究应用
代谢途径和生物降解
甲基双(4-羟基苯基)乙酸酯,通过与双酚A(BPA)衍生物的关系,参与了新颖的代谢途径。Spivack, Leib, & Lobos (1994)的一项研究详细描述了一种涉及革兰氏阴性厌氧细菌对BPA进行氧化骨架重排的途径,导致产生包括4-羟基苯甲醛和4-羟基苯乙酮在内的衍生物。同样,Kang, Katayama, & Kondo (2006)讨论了BPA的生物降解,强调了各种生物体对BPA的代谢通常导致解毒。
合成和晶体结构分析
已经探索了与甲基双(4-羟基苯基)乙酸酯结构相关的化合物的合成和分析。例如,Elenkova et al. (2014)使用Knoevenagel反应合成了一种化合物,并分析了其晶体结构,而Voronkov et al. (2013)研究了一种相关化合物的晶体和分子结构,突出了其合成过程。
医学成像应用
甲基双(4-羟基苯基)乙酸酯衍生物在医学成像中具有潜在应用。Gao et al. (2008)合成了碳-11标记的环非那酚衍生物,包括结构与甲基双(4-羟基苯基)乙酸酯类似的化合物,用于PET成像乳腺癌雌激素受体。
抗氧化和抗微生物潜力
该化合物还被研究其抗氧化和抗微生物性能。Harini et al. (2014)描述了与甲基双(4-羟基苯基)乙酸酯相关的新型肟酯的合成,并评估了它们的生物活性,指出具有显著的抗氧化和抗微生物功效。
聚合物化学
甲基双(4-羟基苯基)乙酸酯衍生物在聚合物化学中发挥作用。Kricheldorf, Hobzova, & Schwarz (2003)探讨了从4,4-双(4'-羟基苯基)戊二酸衍生的高支化聚酯的合成,突出了环状聚合物的形成。
未来方向
While specific future directions for “Methyl bis(4-hydroxyphenyl)acetate” are not mentioned in the retrieved papers, there are studies on related compounds that suggest potential avenues for research. For instance, a study on the synthesis of p-Hydroxyphenyl Ethanol from Hydrogenation of Methyl p-Hydroxyphenylacetate with CNTs-promoted Cu-Zr Catalyst suggests that this form of carbon has a much higher degree of structural perfection, which is close to hollow graphite fiber in structure .
属性
IUPAC Name |
methyl 2,2-bis(4-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-19-15(18)14(10-2-6-12(16)7-3-10)11-4-8-13(17)9-5-11/h2-9,14,16-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFFBAQBFJBIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063712 | |
| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl bis(4-hydroxyphenyl)acetate | |
CAS RN |
5129-00-0 | |
| Record name | Methyl 4-hydroxy-α-(4-hydroxyphenyl)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5129-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl bis(4-hydroxyphenyl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl bis(4-hydroxyphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






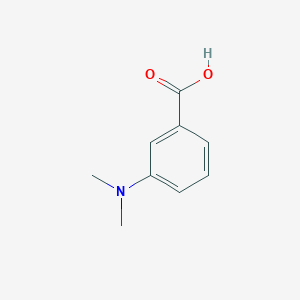
![2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-](/img/structure/B154055.png)
